An In-depth Technical Guide to Octane-1,8-diamine and its Dihydrobromide Salt
An In-depth Technical Guide to Octane-1,8-diamine and its Dihydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Octane-1,8-diamine and its dihydrobromide salt. It moves from the well-documented properties and synthesis of the parent diamine to a detailed protocol for the preparation and potential applications of its dihydrobromide form. This document is structured to provide both foundational knowledge and practical insights for laboratory and developmental applications.
Part 1: The Parent Compound: Octane-1,8-diamine
Octane-1,8-diamine, also known as octamethylenediamine, is a versatile linear aliphatic diamine. Its structure, featuring primary amine groups at either end of an eight-carbon chain, makes it a valuable bifunctional building block in a wide array of chemical syntheses.[1][2]
Chemical and Physical Properties
Octane-1,8-diamine is typically a white to yellowish crystalline solid at room temperature.[2][3] The terminal nucleophilic amine groups and the flexible octyl chain define its chemical reactivity and physical characteristics.[1]
| Property | Value | Source(s) |
| CAS Number | 373-44-4 | [4][5][6] |
| Molecular Formula | C₈H₂₀N₂ | [4][5] |
| Molecular Weight | 144.26 g/mol | [2][3][4] |
| Appearance | White to yellowish crystalline mass/solid | [2][3] |
| Melting Point | 50-52 °C | [1][7] |
| Boiling Point | 225-226 °C | [1][7] |
| Density | ~0.98 g/mL at 20 °C | [7] |
| Water Solubility | 575 g/L at 20 °C | [1][7] |
| pKa | pKa₁: 10.1, pKa₂: 11.0 (at 20 °C) | [7] |
| InChI Key | PWGJDPKCLMLPJW-UHFFFAOYSA-N | [4][5] |
Synthesis of Octane-1,8-diamine
A common industrial synthesis route involves the hydrogenation of dinitriles. The following protocol outlines a laboratory-scale synthesis via the hydrogenation of 1,6-dicyanohexane (suberonitrile).
This protocol is based on established methods for nitrile reduction.[8][9]
-
Reactor Setup: Assemble a high-pressure autoclave (e.g., 500 mL capacity) equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet lines.
-
Charging the Reactor:
-
Charge the autoclave with 1,6-dicyanohexane (175 g).
-
Add methanol (86.0 g) as the solvent.
-
Introduce a nickel catalyst (e.g., Raney Nickel, 10.5 g).
-
Optionally, a small amount of a basic promoter like a sodium methoxide solution (2.0 g of 28% in methanol) can be added to suppress side reactions.[8][9]
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 MPa.
-
Begin stirring and heat the reactor to an internal temperature of 90 °C. Hydrogen uptake is typically observed starting around 70 °C.[8][9]
-
Maintain the reaction at 90 °C and 5 MPa. The reaction is typically complete in 6-8 hours, as indicated by the cessation of hydrogen consumption.[8][9]
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. Wash the catalyst with additional methanol.
-
The resulting filtrate is a solution of Octane-1,8-diamine in methanol. The product can be isolated by distillation of the solvent.
-
Key Applications and Chemical Reactions
The bifunctionality of Octane-1,8-diamine makes it a crucial intermediate in several fields.
-
Polymer Chemistry: It serves as a monomer for the synthesis of polyamides (e.g., nylons) through condensation reactions with dicarboxylic acids.[1] The eight-carbon chain imparts flexibility to the polymer backbone.
-
Pharmaceutical Synthesis: It is used as a linker or spacer in the creation of complex molecules and active pharmaceutical ingredients (APIs).[10]
-
Organic Synthesis: The amine groups readily undergo acylation, alkylation, and Michael additions, making it a versatile building block for macrocycles, molecular cages, and other complex organic structures.[1][10]
-
Agrochemicals: It is a known environmental transformation product of the fungicide Guazatine.[2]
Part 2: Octane-1,8-diamine Dihydrobromide: A Technical Profile
The use of a dihydrobromide salt can be advantageous in specific experimental contexts, such as:
-
When precise pH control is required.
-
To improve solubility in aqueous or protic solvents.
-
When the free base is too reactive or hygroscopic for convenient handling.
-
To avoid the presence of chloride ions, which can interfere with certain transition metal catalysts.
Proposed Synthesis of Octane-1,8-diamine Dihydrobromide
The synthesis is a straightforward acid-base neutralization.
-
Dissolution: Dissolve Octane-1,8-diamine (1.0 eq) in a suitable solvent, such as ethanol or isopropanol, with gentle warming if necessary.
-
Acid Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.05 eq) to the stirred diamine solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C. An ice bath can be used for cooling.
-
Precipitation and Crystallization: The dihydrobromide salt will precipitate from the solution upon addition of the acid. After the addition is complete, continue stirring the mixture for 1-2 hours as it cools to room temperature, then cool further in an ice bath to maximize precipitation.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and residual acid.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Calculated and Predicted Properties
The following properties are calculated based on stoichiometry or predicted based on the general characteristics of amine hydrobromide salts.
| Property | Predicted/Calculated Value | Rationale |
| Molecular Formula | C₈H₂₂Br₂N₂ | Addition of 2 HBr molecules. |
| Molecular Weight | 306.09 g/mol | Calculated: 144.26 + 2 * 80.91. |
| Appearance | White to off-white crystalline solid | Typical appearance of amine salts. |
| Melting Point | >250 °C (decomposes) | Expected to be significantly higher than the free base. |
| Solubility | High solubility in water; soluble in methanol/ethanol; low solubility in non-polar organic solvents. | Salt formation increases polarity and aqueous solubility. |
Potential Applications and Experimental Considerations
The dihydrobromide salt would serve as a stable precursor that can be converted back to the free base in situ by the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). This is particularly useful in reactions where the free amine might cause unwanted side reactions or where precise stoichiometric control is needed.
For instance, in a polymerization reaction, the dihydrobromide salt could be mixed with a diacyl chloride in a suitable solvent. The subsequent controlled addition of a base would then initiate the polymerization by liberating the nucleophilic free diamine, allowing for better control over the reaction kinetics.
Safety and Handling
-
Octane-1,8-diamine (Free Base): This compound is corrosive and causes severe skin burns and eye damage.[3] It is also harmful if swallowed.[3] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Octane-1,8-diamine Dihydrobromide (Salt): As an amine salt, it is expected to be a skin and eye irritant. While likely less corrosive than the free base, it should still be handled with care. The primary hazards during its synthesis are associated with handling concentrated hydrobromic acid, which is highly corrosive and toxic. All synthesis steps should be performed in a fume hood with appropriate PPE.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Diamine Chemical Properties: The Case of 1,8-Diaminooctane. [Link]
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Stenutz, R. octane-1,8-diamine. [Link]
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Xiao, X., et al. (2007). Octane-1,8-Diyldipyridinium Dibromide Dihydrate. Acta Crystallographica Section E Structure Reports Online. [Link]
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ATB (Automated Topology Builder). 1,8-Diaminooctane. [Link]
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SpectraBase. Octane - Optional[13C NMR] - Chemical Shifts. [Link]
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ChemBK. 1,8-Octanediamine. [Link]
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Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane. [Link]
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MOST Wiedzy. Diamine derivatives of dimerized fatty acids and bio-based polyether polyol as sustainable platforms for the synthesis of non-is. [Link]
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PMC. Direct Synthesis of Branched Carboxylic Acid Functionalized Poly(1-octene) by α-Diimine Palladium Catalysts. [Link]
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Landfester, K. (2010). Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers. [Link]
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